Methyl 6-ethoxy-2-formylnicotinate

Catalog No.
S13505074
CAS No.
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-ethoxy-2-formylnicotinate

Product Name

Methyl 6-ethoxy-2-formylnicotinate

IUPAC Name

methyl 6-ethoxy-2-formylpyridine-3-carboxylate

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-3-15-9-5-4-7(10(13)14-2)8(6-12)11-9/h4-6H,3H2,1-2H3

InChI Key

KUYHGFZGHOHIIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)C=O

Methyl 6-ethoxy-2-formylnicotinate is an organic compound that belongs to the class of nicotinic acid derivatives. It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a formyl group (-CHO) and an ethoxy group (-OCH2CH3) attached to the pyridine structure, specifically at the 6 and 2 positions, respectively. This unique arrangement contributes to its chemical reactivity and potential biological activity.

Typical of aldehydes and esters, including:

  • Nucleophilic Addition: The electrophilic carbon in the formyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can condense with amines or other nucleophiles to form imines or amides.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing more complex organic molecules and exploring its potential applications in medicinal chemistry.

Research indicates that compounds similar to methyl 6-ethoxy-2-formylnicotinate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects: Certain nicotinic acid derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Enzyme Modulation: Compounds with similar structures may act as enzyme inhibitors or modulators, influencing metabolic pathways in biological systems.

The specific biological activity of methyl 6-ethoxy-2-formylnicotinate remains an area for further investigation, particularly regarding its mechanism of action and therapeutic potential.

Methyl 6-ethoxy-2-formylnicotinate can be synthesized through several methods:

  • Starting from Nicotinic Acid Derivatives:
    • The synthesis typically begins with nicotinic acid or its esters. The ethoxy group can be introduced via alkylation reactions using ethyl iodide in the presence of a base.
    • A subsequent formylation step can be achieved using reagents such as paraformaldehyde and a suitable catalyst (e.g., Lewis acids).
  • One-Pot Synthesis:
    • Recent advancements suggest that one-pot synthesis methods can streamline the process, combining alkylation and formylation steps to improve yield and efficiency.
  • Reagents and Conditions:
    • Common reagents include bases like sodium hydride for deprotonation and Lewis acids for catalysis during the formylation step.

Methyl 6-ethoxy-2-formylnicotinate has potential applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing new drugs, particularly those targeting inflammation or infections.
  • Agricultural Chemistry: It may serve as a precursor for agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: The compound could be used in developing functional materials that require specific interactions with biological systems.

Interaction studies involving methyl 6-ethoxy-2-formylnicotinate focus on its reactivity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological properties. Key areas include:

  • Enzyme Kinetics: Investigating how the compound affects enzyme activity and whether it acts as an inhibitor or activator.
  • Binding Studies: Analyzing how well the compound binds to specific proteins or receptors, which could indicate its potential therapeutic effects.

Several compounds share structural similarities with methyl 6-ethoxy-2-formylnicotinate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-formylnicotinateLacks ethoxy group; contains only a formyl groupSimpler structure; primarily studied for antibacterial properties.
Ethyl 6-methylnicotinateContains a methyl group instead of formylExhibits different reactivity due to methyl substitution.
Methyl 3-formylnicotinateFormyl group at position 3 instead of position 2Different biological activity profile compared to position 2 derivatives.

Uniqueness

Methyl 6-ethoxy-2-formylnicotinate's uniqueness lies in its specific substitution pattern on the pyridine ring, which significantly influences its chemical reactivity and potential biological activities. The combination of the ethoxy and formyl groups provides distinct properties that may not be present in other similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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